Cas no 1241698-86-1 (N-ethyl-4-[(2-phenylethenesulfonamido)methyl]benzamide)
![N-ethyl-4-[(2-phenylethenesulfonamido)methyl]benzamide structure](https://ja.kuujia.com/scimg/cas/1241698-86-1x500.png)
N-ethyl-4-[(2-phenylethenesulfonamido)methyl]benzamide 化学的及び物理的性質
名前と識別子
-
- Z741109416
- EN300-26577502
- 1241698-86-1
- N-ethyl-4-[(2-phenylethenesulfonamido)methyl]benzamide
- N-ethyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide
-
- インチ: 1S/C18H20N2O3S/c1-2-19-18(21)17-10-8-16(9-11-17)14-20-24(22,23)13-12-15-6-4-3-5-7-15/h3-13,20H,2,14H2,1H3,(H,19,21)/b13-12+
- InChIKey: DFASBQCKDXUIRQ-OUKQBFOZSA-N
- ほほえんだ: S(/C=C/C1C=CC=CC=1)(NCC1C=CC(C(NCC)=O)=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 344.11946368g/mol
- どういたいしつりょう: 344.11946368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 511
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 83.6Ų
N-ethyl-4-[(2-phenylethenesulfonamido)methyl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26577502-0.05g |
N-ethyl-4-[(2-phenylethenesulfonamido)methyl]benzamide |
1241698-86-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-ethyl-4-[(2-phenylethenesulfonamido)methyl]benzamide 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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N-ethyl-4-[(2-phenylethenesulfonamido)methyl]benzamideに関する追加情報
N-Ethyl-4-[(2-phenylethenesulfonamido)methyl]benzamide: A Comprehensive Overview
The compound with CAS No. 1241698-86-1, known as N-Ethyl-4-[(2-phenylethenesulfonamido)methyl]benzamide, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a benzamide moiety with an ethyl group and a sulfonamido substituent. The benzamide core of the molecule provides a rigid framework, while the sulfonamido group introduces hydrophilic properties, making it a versatile compound for various applications.
Recent studies have highlighted the potential of N-Ethyl-4-[(2-phenylethenesulfonamido)methyl]benzamide in drug design and development. Researchers have explored its ability to act as a scaffold for bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting. The sulfonamido group has been shown to play a critical role in enhancing the compound's binding affinity to specific biological targets, making it a promising candidate for therapeutic interventions.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the benzamide derivative, followed by the introduction of the sulfonamido group through nucleophilic substitution or coupling reactions. The use of N-Ethyl as a substituent not only enhances the compound's stability but also improves its solubility properties, which are crucial for its application in biological systems.
In terms of biological activity, N-Ethyl-4-[(2-phenylethenesulfonamido)methyl]benzamide has demonstrated potent inhibitory effects against several enzymes, including kinases and proteases. These findings suggest that the compound could serve as a lead molecule for the development of novel therapeutic agents. Furthermore, its structural flexibility allows for further modifications to optimize its pharmacokinetic properties, such as bioavailability and half-life.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its interaction with biological targets at the molecular level, revealing key residues and binding motifs that contribute to its activity. Such information is invaluable for guiding further optimization efforts and rational drug design.
The application of N-Ethyl-4-[(2-phenylethenesulfonamido)methyl]benzamide extends beyond pharmacology into materials science and catalysis. Its unique combination of hydrophilic and hydrophobic groups makes it an attractive candidate for use in polymer chemistry and surface modification applications. Researchers have explored its potential as a building block for creating functional polymers with tailored properties, such as improved mechanical strength or enhanced thermal stability.
In conclusion, N-Ethyl-4-[(2-phenylethenesulfonamido)methyl]benzamide (CAS No. 1241698-86-1) is a versatile and intriguing compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic and computational techniques, positions it as a valuable tool for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to the advancement of science and technology.
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